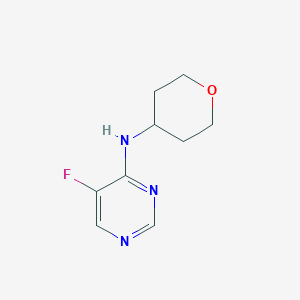

5-fluoro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-fluoro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C9H12FN3O. It is used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of 4-aminotetrahydropyran, a key component of the compound, can be achieved using 4-cyanotetrahydropyran and a sodium hydroxide solution . The resulting 4-formamidotetrahydropyran is then slowly added to a sodium hypochlorite solution, and the mixture is heated to reflux, decarboxylating to produce 4-aminotetrahydropyran .Molecular Structure Analysis

The molecular structure of “5-fluoro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine” is characterized by a pyrimidine ring substituted with a fluorine atom at the 5-position and a tetrahydropyran ring attached via an amine group at the 4-position .Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of 1.463 and a density of 0.977 g/cm3 at 25 °C .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Pyrazolo[1,5-a]pyrimidines as Mycobacterial ATP Synthase Inhibitors : Pyrazolo[1,5-a]pyrimidines, structurally related to 5-fluoro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine, have been studied for their potential as inhibitors of mycobacterial ATP synthase, which is critical for the treatment of Mycobacterium tuberculosis. The effective analogues in this class displayed potent in vitro growth inhibition of M. tuberculosis, indicating their promise in tuberculosis treatment (Sutherland et al., 2022).

Novel Synthesis Techniques : A study described a four-step synthesis of novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine, involving compounds structurally similar to 5-fluoro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine. This advancement in synthesis methods could aid in the production of related compounds for various research applications (Svete et al., 2015).

Applications in Drug Development and Biochemistry

Biotransformation in β-Secretase Inhibitors : The compound (S)-1-pyridin-4-yl-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine, structurally related to the compound , was studied for its biotransformation in β-secretase inhibitors. This research is crucial for understanding the metabolic fate of these compounds, which are important in the development of treatments for Alzheimer's disease (Lindgren et al., 2013).

Pesticidal Activities of Pyrimidin-4-amine Derivatives : A study on novel pyrimidin-4-amine derivatives, structurally akin to 5-fluoro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine, showed promising insecticidal and fungicidal activities. These compounds could be potential candidates for new pesticides with unique modes of action, helping combat pesticide resistance (Liu et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O/c10-8-5-11-6-12-9(8)13-7-1-3-14-4-2-7/h5-7H,1-4H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCOQJIJMZGHOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NC=NC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate](/img/structure/B2975260.png)

![2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2975261.png)

![2-(benzenesulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2975263.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2975265.png)

![3-(2,2,2-Trifluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2975270.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2975271.png)

![4-(2-((2-(benzo[b]thiophen-3-yl)-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol,monohydrochloride](/img/structure/B2975275.png)